molecular formula C8H5Cl2FO2 B6353666 Methyl 3,4-dichloro-2-fluorobenzoate CAS No. 1279707-12-8

Methyl 3,4-dichloro-2-fluorobenzoate

Cat. No.: B6353666
CAS No.: 1279707-12-8
M. Wt: 223.02 g/mol
InChI Key: JZBGATOVCFIEMD-UHFFFAOYSA-N
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Description

Methyl 3,4-dichloro-2-fluorobenzoate is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.02 g/mol. It is a powerful building block in the synthesis of novel compounds and is widely used in various chemical reactions.

Preparation Methods

The synthesis of Methyl 3,4-dichloro-2-fluorobenzoate typically involves the esterification of 3,4-dichloro-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 3,4-dichloro-2-fluorobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Sodium hydroxide or other strong bases.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3,4-dichloro-2-fluorobenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of novel organic compounds.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3,4-dichloro-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, affecting the activity of the enzyme and the overall metabolic pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3,4-dichloro-2-fluorobenzoate can be compared with other similar compounds such as:

    Methyl 2-fluorobenzoate: An ortho-halogen-substituted methyl benzoate ester used in similar applications.

    Methyl 2,3-dichloro-4-fluorobenzoate: Another halogen-substituted methyl benzoate with similar chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

methyl 3,4-dichloro-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBGATOVCFIEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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